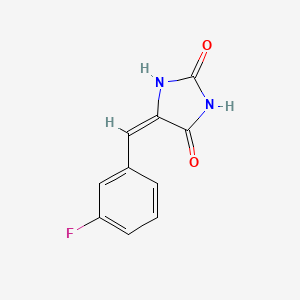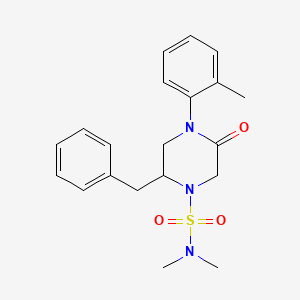![molecular formula C25H22N2O6 B5507632 3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions including Michael addition, cyclization, and esterification processes. For example, Tominaga et al. (1997) describe the synthesis of complex heterocyclic compounds through double Michael reactions followed by cyclization, which could be analogous to the synthesis pathway of the target compound (Tominaga et al., 1997).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) studies. Şahin et al. (2011) conducted crystal and molecular structure determinations using single-crystal X-ray diffraction and DFT calculations, providing insights into the geometric configuration and electronic structure that can be relevant to our target compound (Şahin et al., 2011).
Chemical Reactions and Properties
The chemical behavior of such compounds involves reactions such as esterification, cycloaddition, and condensation. Iranpoor et al. (2010) discuss the use of azo reagents in esterification, which may be pertinent to the reactions and chemical properties of the subject compound (Iranpoor et al., 2010).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are essential for understanding the compound's behavior in different environments. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS) as seen in the works by Kricheldorf et al. (1992), who explored the physical properties of related polymeric materials (Kricheldorf et al., 1992).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other chemical entities, can be derived from the compound's functional groups and molecular structure. Studies like those by Asaumi et al. (2004) on the carbonylation of C-H bonds provide insights into the reactivity patterns that could be applicable to understanding the chemical properties of our target compound (Asaumi et al., 2004).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis : Research has shown various chemical reactions involving compounds structurally similar to 3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate. For instance, 1,3-dipolar cycloaddition reactions involving similar compounds have been studied for the synthesis of heterocyclic compounds (Ogura, Kubo, Watanabe, & Itoh, 1973).
Formation of Pyrazolines and Pyrazoles : Research involving the reactivity of similar compounds with different reagents has been explored, leading to the formation of various pyrazolines and pyrazoles, which are significant in medicinal chemistry (Saxena, Gudi, & George, 1973).
Catalysis and Polymer Synthesis : Studies have been conducted on the catalytic synthesis of polymers using compounds with similar structures. For example, rhodium-catalyzed oxidative polycoupling reactions have been explored for synthesizing functional polymers (Gao, Lam, Liu, Li, & Tang, 2013).
Photoreactions and Photochemical Properties : Photoreactions of compounds structurally related to the specified chemical have been investigated, revealing insights into their photochemical reactivities and potential applications in material science (Bisht, Singh, Krishnamoorthy, & Nithyanandhan, 2018).
Antimicrobial Applications : Studies have also shown that structurally similar compounds exhibit antimicrobial activities, indicating potential applications in developing new antibacterial agents (Tekiner-Gulbas, Temiz-Arpaci, Yildiz, & Altanlar, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[(E)-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-16-6-7-17(2)22(10-16)30-14-24(28)27-26-13-18-4-3-5-20(11-18)33-25(29)19-8-9-21-23(12-19)32-15-31-21/h3-13H,14-15H2,1-2H3,(H,27,28)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLUXVHNRSNYHI-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)
![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)


![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)
